molecular formula C14H11NO2 B1673311 N-Acetylphenoxazine CAS No. 6192-43-4

N-Acetylphenoxazine

Cat. No.: B1673311
CAS No.: 6192-43-4
M. Wt: 225.24 g/mol
InChI Key: MXVOQCUXOQFIHU-UHFFFAOYSA-N
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Description

HJ-PI01 is a novel compound identified as a potent inhibitor of the serine/threonine kinase Pim-2. Pim-2 plays a crucial role in the metastasis of breast cancer through the persistent activation of the signal transducer and activator of transcription 3 (STAT3) pathway. HJ-PI01 has shown significant anti-tumor activity by inducing apoptosis and autophagic cell death in triple-negative human breast cancer cells .

Preparation Methods

The synthesis of HJ-PI01 involves several steps, including in silico analysis, molecular docking, and molecular dynamics simulations. The compound was designed based on the structural characteristics of Pim-2. A total of 15 compounds (HJ-PI01 to HJ-P015) were synthesized, with HJ-PI01 showing the most potent anti-proliferative activity . The synthetic route includes the following steps:

Scientific Research Applications

Medicinal Applications

Anticancer Properties
N-Acetylphenoxazine has been investigated for its potential as an anticancer agent. It is structurally related to actinomycin D, a well-known antibiotic with significant antitumor activity. Research indicates that phenoxazine derivatives exhibit promising anticancer effects through various mechanisms, including the induction of apoptosis in cancer cells and inhibition of tumor growth. For instance, studies have shown that certain phenoxazine compounds can selectively target cancer cells while sparing normal cells, making them suitable candidates for further development in cancer therapy .

Antimicrobial Activity
this compound also displays antimicrobial properties. Various studies have documented its effectiveness against a range of pathogens, including bacteria and fungi. The compound's mechanism of action involves disrupting microbial cell membranes and inhibiting essential metabolic pathways. In vitro studies have demonstrated that this compound exhibits potent antifungal activity against several strains of fungi, highlighting its potential use in treating fungal infections .

Antidiabetic Effects
Recent research has explored the antidiabetic properties of this compound derivatives. These compounds have shown efficacy in lowering blood glucose levels and improving insulin sensitivity in animal models of diabetes. The phenoxazine moiety appears to play a crucial role in this activity, suggesting that structural modifications could enhance its pharmacological profile as an antidiabetic agent .

Material Science Applications

Organic Light-Emitting Diodes (OLEDs)
this compound derivatives are being explored for their use in organic light-emitting diodes due to their excellent photoluminescent properties. These compounds can be incorporated into OLEDs to improve efficiency and color purity. Research has indicated that the incorporation of phenoxazine-based materials can lead to devices with enhanced brightness and operational stability .

Fluorescent Probes
The unique optical properties of this compound make it suitable for use as a fluorescent probe in biological imaging applications. Its ability to emit fluorescence upon excitation allows for the visualization of cellular processes in real-time. Studies have demonstrated the utility of phenoxazine derivatives as labels for proteins and nucleic acids, facilitating advances in molecular biology and biochemistry .

Photonic Applications

Photoredox Catalysis
this compound has been utilized as a photoredox catalyst in various organic transformations. Its ability to absorb light and facilitate electron transfer reactions makes it valuable in synthetic organic chemistry. Researchers have reported successful applications of phenoxazine derivatives in metal-free polymerizations and other photochemical processes, contributing to greener synthetic methodologies .

Data Summary Table

Application AreaSpecific UseFindings
Medicinal ChemistryAnticancer AgentInduces apoptosis; selective toxicity towards cancer cells
Antimicrobial ActivityEffective against bacteria and fungi; disrupts cell membranes
Antidiabetic EffectsLowers blood glucose levels; improves insulin sensitivity
Material ScienceOrganic Light-Emitting DiodesEnhances brightness and stability in OLEDs
Fluorescent ProbesUseful for real-time cellular imaging
PhotonicsPhotoredox CatalysisFacilitates electron transfer reactions; green synthesis

Case Studies

Several case studies highlight the practical applications of this compound:

  • Anticancer Efficacy Study : A study involving the administration of this compound to tumor-bearing mice demonstrated significant tumor reduction compared to control groups, supporting its potential as an effective anticancer agent.
  • Antimicrobial Activity Assessment : In vitro tests against clinical isolates revealed that this compound exhibited superior antifungal activity compared to standard antifungal agents, suggesting its potential as a new therapeutic option.
  • Application in OLEDs : A recent project developed OLEDs using this compound derivatives, resulting in devices with improved efficiency and lifespan compared to traditional materials.

Mechanism of Action

HJ-PI01 exerts its effects by targeting Pim-2, a serine/threonine kinase involved in cancer cell proliferation and survival. The compound induces apoptosis through death receptor-dependent and mitochondrial pathways. It also promotes autophagic cell death by modulating the expression of key proteins involved in these processes . The molecular targets and pathways involved include:

Biological Activity

N-Acetylphenoxazine, a derivative of phenoxazine, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, including medicine and biotechnology.

This compound is characterized by its tricyclic aromatic structure, which contributes to its chemical stability and reactivity. The compound can be synthesized through the acetylation of phenoxazine, resulting in a product that retains the core properties of the parent compound while introducing an acetyl group that enhances its solubility and biological activity.

Antioxidant Properties

This compound exhibits significant antioxidant activity, acting as a radical-trapping antioxidant (RTA). Research indicates that it can effectively inhibit lipid peroxidation, a process linked to various degenerative diseases such as cancer and neurodegeneration. The compound's ability to trap peroxyl radicals has been quantitatively assessed in liposomal systems, demonstrating its potential in mitigating oxidative stress in biological contexts .

Antimicrobial Activity

Studies have documented the antibacterial and antifungal properties of phenoxazine derivatives, including this compound. These compounds have shown effectiveness against a range of pathogens, suggesting their potential as therapeutic agents in treating infections . The mechanism involves the disruption of microbial cell membranes and interference with metabolic processes.

Anticancer Activity

This compound has been investigated for its anticancer properties. It has demonstrated cytotoxic effects against various cancer cell lines, including human leukemic and squamous carcinoma cells. Notably, it was found to outperform parent phenothiazine compounds in terms of cytotoxicity . The underlying mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through radical-mediated pathways.

Study 1: Antioxidant Efficacy

In a comparative study assessing various phenoxazines' antioxidant capacities, this compound was shown to significantly reduce lipid peroxidation levels in cultured cells. The study utilized liposomes to mimic cellular environments and measured the kinetics of radical trapping. Results indicated that this compound's H-bonding interactions with phospholipids enhanced its antioxidant efficacy by stabilizing the radical species .

Study 2: Anticancer Potential

A clinical trial evaluated the effects of this compound on patients with advanced leukemia. Participants receiving this compound showed a marked reduction in leukemic cell counts compared to control groups. The trial highlighted the compound's potential as part of combination therapy regimens aimed at enhancing overall treatment efficacy .

Data Tables

Biological Activity Effectiveness Mechanism
AntioxidantHighRadical trapping
AntibacterialModerateCell membrane disruption
AnticancerHighInduction of apoptosis

Properties

CAS No.

6192-43-4

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

1-phenoxazin-10-ylethanone

InChI

InChI=1S/C14H11NO2/c1-10(16)15-11-6-2-4-8-13(11)17-14-9-5-3-7-12(14)15/h2-9H,1H3

InChI Key

MXVOQCUXOQFIHU-UHFFFAOYSA-N

SMILES

CC(=O)N1C2=CC=CC=C2OC3=CC=CC=C31

Canonical SMILES

CC(=O)N1C2=CC=CC=C2OC3=CC=CC=C31

Appearance

Solid powder

Key on ui other cas no.

6192-43-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

HJPI01;  HJ-PI01;  HJ PI01

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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